molecular formula C14H13N3OS B2538000 4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine CAS No. 1309244-62-9

4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine

Cat. No.: B2538000
CAS No.: 1309244-62-9
M. Wt: 271.34
InChI Key: WFYYWCSQHRLJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiazole with a suitable aldehyde or ketone can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific biological activity being investigated .

Properties

IUPAC Name

4-(2-methoxypyridin-3-yl)-6-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-8-6-10(9-4-3-5-16-13(9)18-2)12-11(7-8)19-14(15)17-12/h3-7H,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYYWCSQHRLJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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